![molecular formula C5H11ClFN B3378382 2-Fluorocyclopentan-1-amine hydrochloride CAS No. 1423025-97-1](/img/structure/B3378382.png)
2-Fluorocyclopentan-1-amine hydrochloride
Overview
Description
“2-Fluorocyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2125943-82-8 . It has a molecular weight of 139.6 and its IUPAC name is (1R,2R)-2-fluorocyclopentan-1-amine hydrochloride . It is a solid substance and is used for research and development .
Molecular Structure Analysis
The molecular formula of “2-Fluorocyclopentan-1-amine hydrochloride” is C5H11ClFN . The Inchi Code is 1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 .Physical And Chemical Properties Analysis
“2-Fluorocyclopentan-1-amine hydrochloride” is a solid substance . Its molecular weight is 139.6 and its molecular formula is C5H11ClFN .Scientific Research Applications
Antiviral Applications
- Synthesis and Anti-Influenza Activity : Tricyclic compounds incorporating a unique amine moiety, based on the structure of triperiden and including 2-fluorocyclopentan-1-amine hydrochloride, have shown potent anti-influenza A virus activity. This suggests its potential as a novel anti-influenza agent for humans (Oka et al., 2001).
Chemical Synthesis and Reactivity
- Enzymatic Deracemization : The compound has been used in the synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines through enzymatic deracemization. This process achieves high enantioselectivities and yields, demonstrating its utility in creating stereochemically complex structures (Kolodiazhnyi et al., 2021).
- Reactivity of Heterocyclic Hydroxylamine-O-sulfonates : Heterocyclic hydroxylamine-O-sulfonates, which can be derived from reactions involving 2-fluorocyclopentan-1-amine hydrochloride, serve as precursors for various heterocyclic ring systems. These compounds have potential applications in the synthesis of anticancer, antiviral, and antimicrobial agents (Sączewski & Korcz, 2014).
Fluorescent Detection and Labeling
- Fluorogenic Reactions and Fluorescent Dyes : The compound has been explored in fluorogenic reactions, contributing to the development of fluorescent dyes like Safirinium-P and Safirinium-Q. These dyes are used in fluorescent detection and labeling, highlighting its application in bioimaging and diagnostics (Sączewski & Korcz, 2015).
Fluorination in Medicinal Chemistry
- Radical Fluorination in Synthesis : The compound has been used in the synthesis of novel chemical structures like 3-fluorobicyclo[1.1.1]pentan-1-amine through radical fluorination. This represents its role in exploring new chemical spaces in medicinal chemistry (Goh & Adsool, 2015).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
2-fluorocyclopentan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXOEOALNHXCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorocyclopentan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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